Methyl 4-{[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}-3-oxobutanoate
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Overview
Description
“Methyl 4-{[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}-3-oxobutanoate” is a complex organic compound. It contains a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of such compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple rings and functional groups. It includes a thiophene ring, a naphthyridine ring, a cyano group, a sulfanyl group, and a methyl ester group .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives, like the one in this compound, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Synthesis and Optical Properties
A study conducted by Fa et al. (2015) focused on the synthesis of a novel fluorescent probe for β-amyloids, utilizing a compound similar to Methyl 4-{[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}-3-oxobutanoate. This research provides insights into the development of molecular diagnostics for Alzheimer’s disease, highlighting the compound's high binding affinities toward Aβ(1–40) aggregates in vitro. The detailed optical properties, such as UV-Vis and fluorescence spectra, were investigated, contributing valuable information to the field of chemical probes for neurological disorders (Fa et al., 2015).
Antiproliferative Activity and Molecular Docking
Yurttaş, Evren, and Özkay (2022) explored the synthesis and antiproliferative activity of this compound derivatives. Their work involved a comprehensive in silico evaluation, including pharmacokinetic and physicochemical properties, druglikeness, and biological target predictions. The DNA gyrase enzyme was identified as a potential target, suggesting the compound's capability to inhibit DNA gyrase-ATPase activity, which is crucial for understanding its role in cancer research and therapy (Yurttaş, Evren, & Özkay, 2022).
Structural and Functional Insights
Research by Zhao et al. (1988) on the structural and functional aspects of human alpha 2-macroglobulin revealed the potential utility of compounds with similar structures to this compound in labeling studies. These studies provide a deeper understanding of protein structure and function, especially regarding the exposed sulfhydryl groups upon cleavage, which is significant for biochemical research and drug development (Zhao et al., 1988).
Chemical Synthesis and Cyclisation Reactions
Betts et al. (1999) utilized a similar compound in studying ‘hidden’ axial chirality and its influence on cyclisation reactions. Their work underscores the compound's role in advancing synthetic methodologies and understanding the stereochemical outcomes of cyclisation reactions, contributing to the fields of organic chemistry and medicinal chemistry (Betts et al., 1999).
Future Directions
Thiophene and its derivatives, including this compound, have shown a wide range of therapeutic properties, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Mechanism of Action
Target of Action
Similar compounds have been suggested to have potential as 5-lox inhibitors .
Mode of Action
It’s known that similar compounds interact with their targets and cause changes that can lead to various biological effects .
Biochemical Pathways
Related compounds have been shown to have diverse biological activities, suggesting they may affect multiple pathways .
Result of Action
Similar compounds have been reported to induce various nuclear features such as chromatin fragmentation and condensation .
Properties
IUPAC Name |
methyl 4-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-22-6-5-15-14(10-22)18(16-4-3-7-26-16)13(9-20)19(21-15)27-11-12(23)8-17(24)25-2/h3-4,7H,5-6,8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRAIYUIEYWYRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=C(C(=N2)SCC(=O)CC(=O)OC)C#N)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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